N-ethyl-2,2-difluoroacetamide
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Overview
Description
N-ethyl-2,2-difluoroacetamide is an organic compound with the molecular formula C4H7F2NO It is a derivative of acetamide, where two hydrogen atoms on the acetamide group are replaced by fluorine atoms, and an ethyl group is attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-ethyl-2,2-difluoroacetamide typically involves the fluorination of a 2,2-dichloroacetamide derivative. One common method is to use potassium fluoride as the fluorinating agent in the presence of a catalyst such as N-[di(diethylamino)methylene]-N-ethyl-ethane ammonium halide and an organic solvent. The reaction proceeds under controlled conditions to yield the desired difluoroacetamide derivative .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes. These methods utilize advanced fluorination techniques and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2,2-difluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include potassium fluoride, various acids and bases, and oxidizing or reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, hydrolysis can yield difluoroacetic acid and ethylamine, while substitution reactions can produce a variety of fluorinated derivatives.
Scientific Research Applications
N-ethyl-2,2-difluoroacetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: This compound is used in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2,2-difluoroacetamide involves its interaction with molecular targets through its fluorine atoms and amide group. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The amide group can undergo nucleophilic attack, leading to various chemical transformations. These interactions and transformations are crucial for the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-ethyl-2,2-difluoroacetamide include:
Difluoroacetic acid: A simpler fluorinated acetic acid derivative.
Ethyl difluoroacetate: An ester derivative with similar fluorine substitution.
2,2-Difluoroacetamide: A non-ethylated version of the compound.
Uniqueness
This compound is unique due to the presence of both ethyl and difluoro groups, which impart distinct chemical and physical properties.
Properties
CAS No. |
672-16-2 |
---|---|
Molecular Formula |
C4H7F2NO |
Molecular Weight |
123.10 g/mol |
IUPAC Name |
N-ethyl-2,2-difluoroacetamide |
InChI |
InChI=1S/C4H7F2NO/c1-2-7-4(8)3(5)6/h3H,2H2,1H3,(H,7,8) |
InChI Key |
NPCMGJIFTRTKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C(F)F |
Purity |
95 |
Origin of Product |
United States |
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